methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 1H-Pyrazole, 1-methyl-
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
methyl 6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-7-6-11(18-20)12-8-10(15(21)22-4)13-9(2)17-19(3)14(13)16-12/h6-8H,5H2,1-4H3 |
InChI Key |
JOZGMNWMXKMJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC |
Origin of Product |
United States |
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